molecular formula C24H20FN3O5S2 B2528892 Methyl 2-[6-fluoro-2-[4-[methyl(phenyl)sulfamoyl]benzoyl]imino-1,3-benzothiazol-3-yl]acetate CAS No. 865198-26-1

Methyl 2-[6-fluoro-2-[4-[methyl(phenyl)sulfamoyl]benzoyl]imino-1,3-benzothiazol-3-yl]acetate

Cat. No. B2528892
CAS RN: 865198-26-1
M. Wt: 513.56
InChI Key: NVZHDVGPDAPIOC-LCUIJRPUSA-N
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Description

The compound "Methyl 2-[6-fluoro-2-[4-[methyl(phenyl)sulfamoyl]benzoyl]imino-1,3-benzothiazol-3-yl]acetate" is a fluorinated benzothiazole derivative. Benzothiazoles are heterocyclic compounds that have been extensively studied due to their diverse biological activities, including antitumor properties. The presence of a fluorine atom on the benzothiazole ring can significantly affect the biological activity of these compounds. For instance, fluorinated 2-(4-aminophenyl)benzothiazoles have shown potent cytotoxicity against certain human breast cancer cell lines .

Synthesis Analysis

The synthesis of fluorinated benzothiazoles, such as the compound , often involves modifications to established cyclization processes like the Jacobsen cyclization. For example, mono- and difluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles have been synthesized using modified Jacobsen cyclization from precursor 3-fluoro-thiobenzanilides . The synthesis of related benzothiazole derivatives, such as alkyl 2-(2-benzothiazolylsulfinyl)acetates, has been achieved through reactions with various aldehydes in the sulfinyl-Knoevenagel reaction . These synthetic routes are crucial for producing benzothiazole derivatives with potential biological activities.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a benzothiazole ring system, which can be further substituted with various functional groups. The fluorine atom's electronegativity and small size make it an attractive substituent for modulating the electronic properties of the molecule. The molecular structure of such compounds is typically confirmed using spectroscopic methods such as NMR and elemental analysis .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions depending on their substituents. For instance, the sulfinyl group in alkyl 2-(2-benzothiazolylsulfinyl)acetates can participate in the sulfinyl-Knoevenagel reaction to form 4-hydroxyalk-2-enoates, which are valuable in synthesizing biologically active compounds and chiral building blocks . The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating groups on the benzothiazole ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the benzothiazole ring. Fluorinated benzothiazoles, in particular, may exhibit unique properties due to the influence of the fluorine atom. These properties are essential for understanding the compound's behavior in biological systems and its potential as a pharmaceutical agent. The antitumor activity of fluorinated benzothiazoles, for example, has been linked to their ability to induce cytochrome P450 CYP1A1, which is crucial for their specificity .

Scientific Research Applications

Synthesis and Molecular Modeling

A study detailed the design, synthesis, and molecular modeling of novel methyl[4-oxo-2-(aroylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetates as potent and selective aldose reductase inhibitors. These compounds, including variations similar to the target chemical, were synthesized and evaluated for their inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications. The study combined docking and molecular dynamics simulations to elucidate structure-selectivity relationships and binding modes with ALR2, demonstrating the compound's potential in treating diabetic complications (Sher Ali et al., 2012).

Antimicrobial and Antifungal Activities

Another research focused on the synthesis of novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides and their structural confirmation through various spectroscopic techniques. These compounds were tested for their antibacterial and antifungal activities against a variety of strains, showing comparable or slightly better activity than some medicinal standards, indicating their potential as antimicrobial and antifungal agents (Vladimír Pejchal et al., 2015).

Photovoltaic Efficiency and Ligand-Protein Interactions

A study on bioactive benzothiazolinone acetamide analogs included spectroscopic and quantum mechanical studies, along with ligand-protein interactions and photovoltaic efficiency modeling. This research highlighted the compounds' capabilities as photosensitizers in dye-sensitized solar cells (DSSCs) due to their light harvesting efficiency and free energy of electron injection. Moreover, molecular docking explored their binding interactions with Cyclooxygenase 1 (COX1), suggesting their pharmaceutical potential (Y. Mary et al., 2020).

Antitumor Properties

Research on fluorinated 2-(4-aminophenyl)benzothiazoles investigated their synthesis and in vitro biological properties, revealing potent cytotoxicity in specific human breast cell lines but inactive against other cell types. These findings underscore the potential of such compounds in targeted cancer therapy, highlighting the nuanced biological activities that fluorination can impart on benzothiazoles (I. Hutchinson et al., 2001).

properties

IUPAC Name

methyl 2-[6-fluoro-2-[4-[methyl(phenyl)sulfamoyl]benzoyl]imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O5S2/c1-27(18-6-4-3-5-7-18)35(31,32)19-11-8-16(9-12-19)23(30)26-24-28(15-22(29)33-2)20-13-10-17(25)14-21(20)34-24/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZHDVGPDAPIOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)F)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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